molecular formula C15H21N3O2S B6702612 N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine

Cat. No.: B6702612
M. Wt: 307.4 g/mol
InChI Key: AEESIPHAPMBLBZ-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine is a complex organic compound featuring a benzimidazole core, a cyclopropyl group, and a sulfonyl-propan-2-amine moiety

Properties

IUPAC Name

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-11(10-21(2,19)20)16-9-15-17-13-5-3-4-6-14(13)18(15)12-7-8-12/h3-6,11-12,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEESIPHAPMBLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)NCC1=NC2=CC=CC=C2N1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring and the cyclopropyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under reducing conditions with agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of sulfonamides or sulfonates.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its benzimidazole core is known for various pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The cyclopropyl group may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also serve as a precursor for the synthesis of specialty chemicals used in various applications.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the sulfonyl group may interact with other molecular pathways, modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-benzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine: Lacks the cyclopropyl group, which may affect its stability and bioactivity.

    N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylbutan-2-amine: Contains a butyl instead of a propyl chain, potentially altering its pharmacokinetic properties.

    N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-3-amine: Variation in the position of the amine group, which may influence its interaction with biological targets.

Uniqueness

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-methylsulfonylpropan-2-amine is unique due to its specific combination of a benzimidazole core, a cyclopropyl group, and a sulfonyl-propan-2-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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